6-Phenylphthalazine

Carbonic Anhydrase CA9 Isoform Selectivity

6-Phenylphthalazine is a heterocyclic organic compound belonging to the phthalazine family, characterized by a bicyclic scaffold consisting of a benzene ring fused with a pyridazine ring and a phenyl substituent at the 6-position. With the molecular formula C14H10N2 and a molecular weight of 206.24 g/mol, this compound serves as both a pharmacologically relevant scaffold and a versatile synthetic building block in medicinal chemistry.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
CAS No. 78032-09-4
Cat. No. B3358227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylphthalazine
CAS78032-09-4
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CN=NC=C3C=C2
InChIInChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-13-9-15-16-10-14(13)8-12/h1-10H
InChIKeyZALUFRZBYPBQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylphthalazine (CAS 78032-09-4): Core Properties and Compound Class Positioning for Research Procurement


6-Phenylphthalazine is a heterocyclic organic compound belonging to the phthalazine family, characterized by a bicyclic scaffold consisting of a benzene ring fused with a pyridazine ring and a phenyl substituent at the 6-position . With the molecular formula C14H10N2 and a molecular weight of 206.24 g/mol, this compound serves as both a pharmacologically relevant scaffold and a versatile synthetic building block in medicinal chemistry [1]. Phthalazine derivatives are recognized for their broad spectrum of biological activities, including roles as phosphodiesterase 4 (PDE4) inhibitors, carbonic anhydrase (CA) inhibitors, and non-kinase TGFβ pathway modulators [2]. 6-Phenylphthalazine specifically has demonstrated measurable inhibitory activity against multiple human carbonic anhydrase isoforms, with a distinctive selectivity profile that warrants consideration in target-focused research programs [3].

Why Generic Phthalazine Substitution Is Inadequate: Positional Isomerism and Target Engagement Specificity of 6-Phenylphthalazine


Phthalazine-based compounds cannot be considered interchangeable across research applications due to the profound impact of substituent position on both target engagement and physicochemical properties. The position of the phenyl substituent on the phthalazine core—whether at the 1-, 4-, or 6-position—dictates electronic distribution, steric accessibility, and hydrogen-bonding capacity, which in turn govern binding to distinct biological targets such as carbonic anhydrase isoforms, PDE4 catalytic sites, or TGFβ pathway components [1]. For example, 6-Phenylphthalazine (phenyl at position 6) exhibits a carbonic anhydrase inhibition profile (CA9 Ki: 1.60 µM; CA1 Ki: 7.97 µM; CA2 Ki: >100 µM) that differs fundamentally from the CA inhibition patterns reported for phthalazine sulfonamides substituted at position 1, which show potent CA2 inhibition in the low nanomolar range [2]. Similarly, the PDE4 inhibitor pharmacophore relies on specific substitution at the 1- and 4-positions of the phthalazine ring, making 6-substituted analogs unsuitable as direct replacements in PDE4-targeted campaigns [3]. Substituting one phthalazine derivative for another without verifying positional and target-specific activity data risks invalidating SAR hypotheses and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 6-Phenylphthalazine: Head-to-Head and Cross-Study Comparator Data for Informed Procurement Decisions


Carbonic Anhydrase IX (CA9) Preferential Inhibition: 6-Phenylphthalazine vs. Acetazolamide Selectivity Profile Comparison

6-Phenylphthalazine exhibits a Ki of 1.60 × 10³ nM (1.60 µM) against human carbonic anhydrase IX (hCA IX), while showing substantially weaker inhibition of hCA I (Ki = 7.97 × 10³ nM) and negligible inhibition of hCA II (Ki > 1.00 × 10⁵ nM), as measured by phenol red-based stopped-flow CO₂ hydrase assay with 15 min to 24 h pre-incubation [1]. This yields a CA9/CA2 selectivity ratio of >62.5-fold and a CA9/CA1 selectivity ratio of approximately 5-fold. In contrast, the reference standard acetazolamide (AAZ) demonstrates a markedly different selectivity pattern: hCA I Ki = 250 nM, hCA II Ki = 12.1 nM, hCA IX Ki = 25.8 nM, with preferential inhibition of CA2 over CA9 by approximately 2.1-fold [2]. The inversion of CA9/CA2 selectivity between 6-Phenylphthalazine (>62.5-fold favoring CA9) and AAZ (~2.1-fold favoring CA2) represents a mechanistically significant differentiation for programs targeting tumor-associated CA9 while minimizing CA2-mediated off-target effects [3].

Carbonic Anhydrase CA9 Isoform Selectivity Tumor Hypoxia

Positional Isomer Differentiation: 6-Phenylphthalazine vs. 1-Phenylphthalazine in Target Binding Contexts

6-Phenylphthalazine and its positional isomer 1-Phenylphthalazine (CAS 7188-22-9) share the identical molecular formula (C14H10N2, MW 206.24 g/mol) but differ fundamentally in the attachment point of the phenyl ring to the phthalazine core [1]. This positional difference has critical consequences for biological target engagement: phthalazine PDE4 inhibitors require substitution at the 1- and 4-positions for catalytic site interaction, with the 6-position typically occupied by methoxy or hydrogen bond acceptor groups rather than phenyl [2]. In carbonic anhydrase inhibition, phthalazine sulfonamide derivatives substituted at the 1-position achieve Kis in the low nanomolar range (6.32–128.93 nM for hCA II), whereas 6-Phenylphthalazine (lacking a sulfonamide zinc-binding group) shows only micromolar activity, confirming that the 1-position is the critical vector for CA-targeted phthalazine elaboration [3]. For researchers procuring building blocks, 6-Phenylphthalazine provides a distinct vector for chemical diversification inaccessible from the 1-phenyl isomer, enabling exploration of the 6-position SAR space in lead optimization campaigns .

Positional Isomerism Structure-Activity Relationship Phthalazine Substitution Drug Design

Physicochemical Property Differentiation: LogP and Polar Surface Area Comparison Between 6-Phenylphthalazine and Unsubstituted Phthalazine

6-Phenylphthalazine possesses a computed logP of approximately 3.30 and a topological polar surface area (TPSA) of 25.78 Ų, as derived from its molecular structure (C14H10N2) [1]. In comparison, unsubstituted phthalazine (C8H6N2, MW 130.15 g/mol) has a markedly lower logP (approximately 1.0–1.5 estimated) and a TPSA of approximately 25.8 Ų (same heterocyclic core) [2]. The addition of the phenyl substituent at the 6-position increases logP by approximately 1.8–2.3 log units while maintaining a similar TPSA, shifting the compound into a more lipophilic region of drug-like chemical space. This property profile places 6-Phenylphthalazine closer to the typical logP range for CNS-penetrant compounds (logP 2–4) compared to the more hydrophilic parent phthalazine, while the moderate TPSA (<60 Ų) remains compatible with passive membrane permeability [3]. For procurement decisions, this means 6-Phenylphthalazine is more suitable than unsubstituted phthalazine for assays requiring membrane permeation or for constructing compound libraries targeting intracellular or CNS targets.

Physicochemical Properties LogP Drug-likeness Permeability

6-Phenylphthalazine as a Core Scaffold for Urea Transporter UT-B Inhibitor Development: SAR Context from Phenylphthalazine Series

The phenylphthalazine chemotype has been validated as a productive scaffold for urea transporter B (UT-B) inhibition through a high-throughput screen of 10,000 diverse small molecules using a mouse erythrocyte lysis assay [1]. The initial hit compound, based on a 1-phenylamino-4-phenylphthalazine core, led to the development of PU1424, which inhibits human and mouse UT-B with IC50 values of 0.02 µM and 0.69 µM, respectively [2]. While 6-Phenylphthalazine itself was not the lead compound in this campaign, structure-activity analysis of 160 phenylphthalazine analogs established that the phenylphthalazine core is essential for UT-B binding, with key pharmacophoric elements at the R2 (sulfonamide) and R4 (methoxy) positions [3]. The 6-Phenylphthalazine scaffold offers an alternative vector for substitution at the 6-position that has not been exhaustively explored in the UT-B SAR literature, presenting an opportunity for novel inhibitor design. For comparison, unelaborated phthalazine (CAS 253-52-1) does not appear as a UT-B inhibitor hit, confirming that the phenyl substitution is critical for UT-B target engagement [4].

Urea Transporter UT-B Diuretic Scaffold Optimization

Non-Kinase TGFβ Pathway Inhibition: Phthalazine Core as a Privileged Scaffold with Differentiated Mechanism from Kinase Inhibitors

The phthalazine core has been identified as a novel non-receptor-kinase scaffold for TGFβ pathway inhibition, a mechanism distinct from the dominant TGFβRI kinase inhibitor approach [1]. In a systematic SAR study of phthalazine derivatives, the most potent compound (10p) achieved a TGFβ pathway impairment IC50 of 0.11 ± 0.02 µM with a selectivity index (GI50/IC50) of approximately 112-fold against HEK293 cells, confirming that TGFβ inhibition occurs without general cytotoxicity [2]. Critically, compound 10p was confirmed to reduce Smad phosphorylation by western blot without inhibiting TGFβRI enzyme activity, establishing a non-kinase mechanism of action [3]. When the phthalazine core was modified—by removing one nitrogen from the heterocyclic system—an 8-fold reduction in potency was observed (compound 16, IC50 = 1.97 ± 0.21 µM), and removal of the second nitrogen caused near-complete loss of activity (compound 18, IC50 = 20.10 ± 0.73 µM), explicitly demonstrating that the intact phthalazine core is integral to TGFβ pathway inhibition [4]. This class-level finding positions 6-Phenylphthalazine, with its intact phthalazine core and a synthetically accessible 6-position for further elaboration, as a relevant entry point for developing non-kinase TGFβ inhibitors. In contrast to TGFβRI kinase inhibitors (e.g., Galunisertib, which directly target the ATP-binding site of TGFβRI), the phthalazine series offers a mechanistically orthogonal approach that may circumvent kinase inhibitor resistance mechanisms [5].

TGFβ Pathway Non-Kinase Inhibitor Selectivity Index Oncology

Optimal Research and Industrial Application Scenarios for 6-Phenylphthalazine Based on Quantitative Differentiation Evidence


Tumor Hypoxia-Targeted Probe Development Leveraging CA9 Preferential Inhibition

6-Phenylphthalazine is best deployed in research programs developing selective carbonic anhydrase IX (CA9) inhibitors or probes for tumor hypoxia imaging, where its >62.5-fold selectivity for CA9 over CA2 provides a measurable advantage over non-selective CA inhibitors like acetazolamide [1]. The compound's modest CA9 potency (Ki = 1.60 µM) makes it suitable as a fragment or early hit for structure-based optimization rather than a final tool compound, with the 6-position phenyl group providing a vector for substitution that does not interfere with the zinc-binding pharmacophore typically installed at the 1-position [2]. Researchers should consider co-procurement of unsubstituted phthalazine as a negative control to confirm that CA9 engagement is phenyl-dependent.

Non-Kinase TGFβ Pathway Inhibitor Library Synthesis Using 6-Position Diversification

Given that the intact phthalazine core has been validated as essential for non-kinase TGFβ pathway inhibition (8-fold to 183-fold potency loss upon core modification) [3], 6-Phenylphthalazine is strategically positioned for constructing focused compound libraries that explore 6-position SAR while preserving the critical phthalazine heterocycle. The 6-position has been less extensively explored than the 1- and 4-positions in published TGFβ inhibitor SAR, offering an opportunity for novel intellectual property generation. The compound's logP of ~3.30 and moderate TPSA (25.78 Ų) are compatible with cell permeability requirements for the HEK293-based TGFβ-Smad luciferase reporter assay used to characterize this target class [4].

Urea Transporter UT-B Inhibitor Lead Optimization with 6-Position SAR Exploration

The phenylphthalazine chemotype has produced PU1424, a potent UT-B inhibitor with human IC50 = 0.02 µM, validated through a 10,000-compound high-throughput screen [5]. 6-Phenylphthalazine offers an underexplored substitution vector relative to the extensively characterized 1- and 4-positions of the phenylphthalazine UT-B pharmacophore. Research groups engaged in diuretic drug discovery—particularly those seeking electrolyte-sparing diuretics via UT-B inhibition—should consider 6-Phenylphthalazine as a core scaffold for synthesizing and screening novel analogs, using the published PU1424 SAR data as a benchmark for activity expectations [6].

Positional Isomer Comparator for Phthalazine-Based PDE4 Inhibitor SAR Studies

In PDE4 inhibitor research, where the phthalazine 1- and 4-positions are established as critical for catalytic site engagement (as demonstrated in the Napoletano et al. series of 6-methoxy-1,4-disubstituted phthalazine PDE4 inhibitors) [7], 6-Phenylphthalazine serves as a valuable negative control or specificity probe. Its phenyl substitution at the 6-position rather than the 1- or 4-position makes it unsuitable as a direct PDE4 inhibitor replacement but ideal for confirming that observed PDE4 inhibition by related compounds is indeed dependent on 1,4-substitution patterns rather than non-specific phthalazine core effects. Procurement alongside 1-phenylphthalazine enables pairwise assessment of positional substitution effects on PDE4 isoform selectivity.

Quote Request

Request a Quote for 6-Phenylphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.